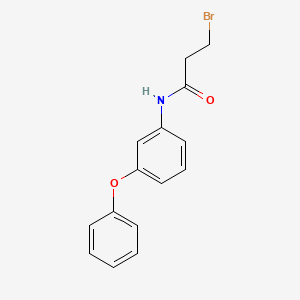
3-Bromo-N-(3-phenoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(3-phenoxyphenyl)propanamide is an organic compound with the molecular formula C15H14BrNO2 It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the propanamide chain and a phenoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(3-phenoxyphenyl)propanamide typically involves the following steps:
Amidation: The amidation reaction involves the coupling of a brominated propanamide with 3-phenoxyphenylamine. This can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-N-(3-phenoxyphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines or dehalogenated products.
Aplicaciones Científicas De Investigación
3-Bromo-N-(3-phenoxyphenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-N-(3-phenoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxyphenyl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-N-(3-phenylmethoxyphenyl)propanamide: Similar structure with a phenylmethoxy group instead of a phenoxy group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a fluorophenyl group and a sulfonamide moiety.
3-Bromo-N-phenylpropanamide: Lacks the phenoxyphenyl group, making it less complex.
Uniqueness
3-Bromo-N-(3-phenoxyphenyl)propanamide is unique due to the presence of both a bromine atom and a phenoxyphenyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
620597-96-8 |
|---|---|
Fórmula molecular |
C15H14BrNO2 |
Peso molecular |
320.18 g/mol |
Nombre IUPAC |
3-bromo-N-(3-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C15H14BrNO2/c16-10-9-15(18)17-12-5-4-8-14(11-12)19-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,18) |
Clave InChI |
DQDVHQYQBNRHMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)

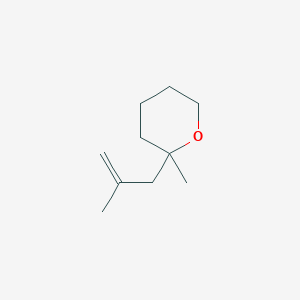
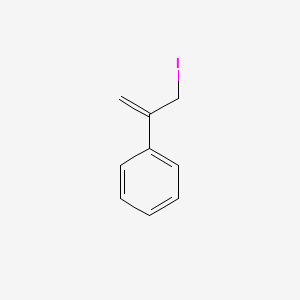
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)

![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
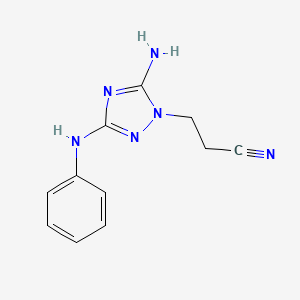
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
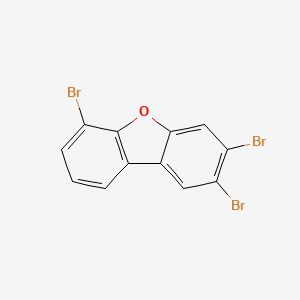
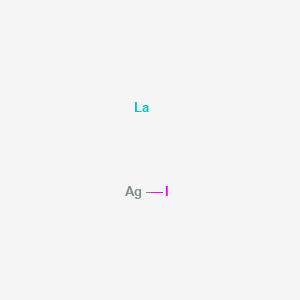
![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)

![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
